Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220019-84-0
VCID: VC2919688
InChI: InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-6-4-11(5-7-12)10-18-13-3-2-8-15-9-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H
SMILES: COC(=O)C1=CC=C(C=C1)COC2CCCNC2.Cl
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol

Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride

CAS No.: 1220019-84-0

Cat. No.: VC2919688

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride - 1220019-84-0

Specification

CAS No. 1220019-84-0
Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
IUPAC Name methyl 4-(piperidin-3-yloxymethyl)benzoate;hydrochloride
Standard InChI InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-6-4-11(5-7-12)10-18-13-3-2-8-15-9-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H
Standard InChI Key AVZGASYQBDVXIO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)COC2CCCNC2.Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)COC2CCCNC2.Cl

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be anticipated for Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride:

PropertyValue/Description
Molecular WeightApproximately 285.76 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityHighly soluble in water due to the hydrochloride salt formation; also soluble in polar organic solvents like methanol and ethanol
Melting PointExpected range: 170-190°C (based on similar compounds)
pKaApproximately 8.5-9.5 for the piperidine nitrogen

The hydrochloride salt formation significantly enhances the water solubility compared to the free base form, making it more suitable for biological assays and pharmaceutical applications. The position of the ether linkage at carbon-3 of the piperidine creates a unique three-dimensional arrangement that could influence binding interactions with biological targets.

Synthesis and Preparation

Reaction Conditions

The synthesis of similar compounds typically requires the following reaction conditions:

Synthetic StepReagentsConditionsNotes
EsterificationMethanol, H₂SO₄ or HClReflux, 4-6 hoursAcid catalyst required
Ether FormationBase (NaH or K₂CO₃), suitable solvent (DMF or THF)60-80°C, 4-8 hoursDry conditions essential
Salt FormationHCl in diethyl ether or dioxane0-25°C, 1-2 hoursAnhydrous conditions preferred

The ether formation step would likely require careful optimization to favor reaction at the 3-position of the piperidine ring rather than the 4-position, potentially utilizing protective groups to direct selectivity. The reaction conditions may need modification depending on the specific reagents used and the desired purity of the final product.

Chemical Reactivity

Types of Reactions

Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride can participate in various chemical transformations, primarily through its functional groups:

  • Ester hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid

  • Nucleophilic substitution: The piperidine nitrogen can act as a nucleophile in alkylation or acylation reactions

  • Salt conversion: The hydrochloride salt can be converted to the free base or other salt forms

  • Ether cleavage: Under harsh conditions, the ether linkage can be cleaved

Reaction at the piperidine nitrogen would first require conversion to the free base form. The position of the ether linkage at carbon-3 of the piperidine may result in different steric influences compared to the 4-position isomer, potentially affecting reactivity rates and selectivity.

Reactivity Patterns

The reactivity of Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride would be characterized by several patterns:

  • The methyl ester group exhibits typical carboxylic ester reactivity, including transesterification, hydrolysis, and reduction

  • The piperidine nitrogen, when in free base form, can undergo alkylation, acylation, or serve as a coordination site for metals

  • The benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing ester group reduces reactivity

  • The hydrochloride salt formation provides stability but reduces nucleophilicity of the nitrogen atom

These reactivity patterns make the compound versatile for further functionalization, which could be valuable in medicinal chemistry for structure-activity relationship studies.

Structural Analogues

Related Compounds

Several structural analogues of Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride have been reported in the literature, with the most notable being the 4-piperidine positional isomer:

  • Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride: This compound differs only in the position of attachment to the piperidine ring (position 4 instead of 3)

  • Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride: Features the ester group at position 3 of the benzene ring rather than position 4, and attaches to position 4 of the piperidine

  • Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride: Contains an amino linkage rather than an ether linkage

These compounds share the core benzoate-piperidine structure but differ in the position of functional groups or the nature of the linking atom, leading to distinct chemical and potentially biological properties.

Comparative Analysis

CompoundStructural DifferenceExpected Impact on Properties
Methyl 4-[(3-piperidinyloxy)methyl]benzoate HClReference compoundBaseline for comparison
Methyl 4-[(4-piperidinyloxy)methyl]benzoate HClPiperidine attachment at position 4 vs. 3Different spatial arrangement, potentially altered binding properties
Methyl 3-(4-piperidinylmethoxy)benzoate HClEster at meta vs. para position; reversed ether connectivityChanged electronic distribution and molecular shape
Methyl 3-[(piperidin-4-yl)amino]benzoate HClAmino vs. ether linkageDifferent hydrogen bonding capabilities and basicity

The positional isomerism between the 3-piperidine and 4-piperidine variants introduces significant differences in the three-dimensional structure. The 3-piperidine attachment creates an angled arrangement compared to the more symmetrical 4-piperidine attachment, which may affect how these molecules interact with biological targets such as receptors or enzymes.

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